![molecular formula C15H16N2O3 B2650741 (1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797559-27-3](/img/structure/B2650741.png)

(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

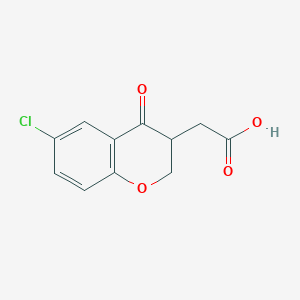

The compound “(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic molecule. The “1R,5S” notation indicates the configuration of the chiral centers in the molecule . The “benzo[d][1,3]dioxol-5-yl” part suggests the presence of a benzodioxole ring, which is a type of aromatic ether. The “8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” part indicates an azabicyclooctene ring with a carboxamide group.

Molecular Structure Analysis

The molecular structure analysis would require a detailed understanding of the compound’s stereochemistry and functional groups. The “1R,5S” notation suggests that the molecule has two chiral centers .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

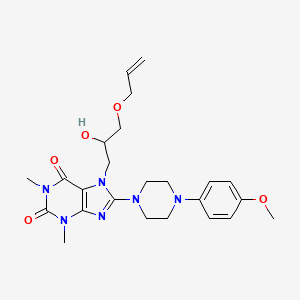

Serotonin-3 (5-HT3) Receptor Antagonists : A study focused on the synthesis and pharmacology of derivatives related to the compound , revealing their potent antagonistic activity on the serotonin-3 (5-HT3) receptor, which has implications for treating conditions such as emesis induced by chemotherapy. These findings underscore the potential of such compounds in developing new antiemetic therapies (Kawakita et al., 1992).

Synthesis and Pharmacokinetic Profile Study : Another research effort described the synthesis of a compound with potent 5-HT3 receptor antagonistic activity and its pharmacokinetic profile, highlighting its potential for studying the effects of drugs on the body and the development of new therapeutic agents with enhanced efficacy and safety profiles (Hoshino et al., 1997).

Chemical Synthesis and Reactivity

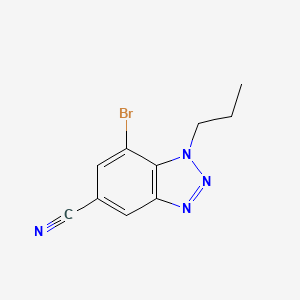

Nitrosocarbonyl Chemistry : Research into the synthesis of pyrimidine isoxazoline-carbocyclic nucleosides through nitrosocarbonyl chemistry illustrates the compound's utility in organic synthesis, particularly in generating nucleoside analogs that could have therapeutic applications (Quadrelli et al., 2008).

Conformationally Constrained Dipeptide Isosteres : A study described the synthesis of bicycles derived from tartaric acid and α-amino acids, presenting a novel class of conformationally constrained dipeptide isosteres. This research demonstrates the compound's relevance in the development of new peptide-based therapeutic agents with improved pharmacological profiles (Guarna et al., 1999).

Eigenschaften

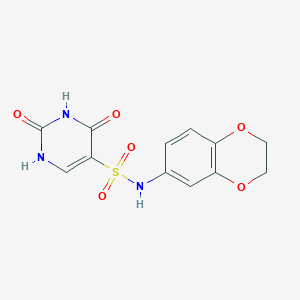

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(17-11-2-1-3-12(17)6-5-11)16-10-4-7-13-14(8-10)20-9-19-13/h1-2,4,7-8,11-12H,3,5-6,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIARPFSANBPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)

![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)

![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)

![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)

![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)